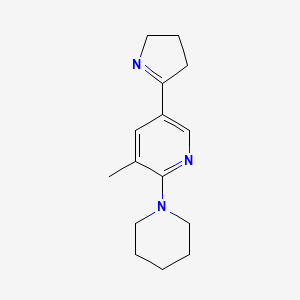
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral molecule with significant importance in various fields of chemistry and biology. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioate, which is a derivative of tartaric acid, and (1R,2S)-2-phenylcyclopropan-1-amine, a cyclopropane derivative with a phenyl group. The stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves several steps, starting from readily available starting materials. One common method involves the resolution of racemic mixtures using chiral catalysts or reagents to obtain the desired enantiomers. The preparation of (2R,3R)-2,3-dihydroxybutanedioate can be achieved through the oxidation of tartaric acid derivatives under controlled conditions . The synthesis of (1R,2S)-2-phenylcyclopropan-1-amine typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomers from racemic mixtures. Advanced methods like enantioselective synthesis using chiral catalysts are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutanedioate moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amine group in the cyclopropane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutanedioate moiety can yield tartaric acid derivatives, while reduction can produce diols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of stereochemistry in biochemical processes.
Medicine
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral catalyst or ligand in asymmetric synthesis is also of significant interest.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-dihydroxybutanedioate
- (1R,2S)-2-phenylcyclopropan-1-amine
- (2S,3S)-2,3-dihydroxybutanedioate
- (1S,2R)-2-phenylcyclopropan-1-amine
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H15NO6-2 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-,9+;1-,2-/m01/s1 |
InChI Key |
BMMYXZOHOQZKPZ-YFQRKTQFSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)


![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)



![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)





